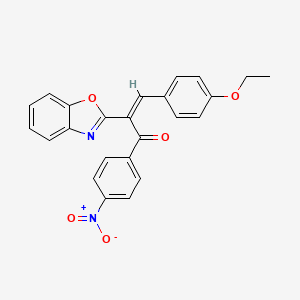
2-(1,3-benzoxazol-2-yl)-3-(4-ethoxyphenyl)-1-(4-nitrophenyl)-2-propen-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1,3-benzoxazol-2-yl)-3-(4-ethoxyphenyl)-1-(4-nitrophenyl)-2-propen-1-one, also known as BPEI, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 2-(1,3-benzoxazol-2-yl)-3-(4-ethoxyphenyl)-1-(4-nitrophenyl)-2-propen-1-one is not fully understood. However, studies have suggested that it may induce apoptosis in cancer cells by activating the caspase pathway. It may also exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been shown to exhibit anti-cancer and anti-inflammatory properties in vitro. However, its effects in vivo are not well studied. It has also been shown to exhibit fluorescence properties, which make it a useful tool for analytical chemistry applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-(1,3-benzoxazol-2-yl)-3-(4-ethoxyphenyl)-1-(4-nitrophenyl)-2-propen-1-one is its ease of synthesis. It can be synthesized using simple laboratory equipment and reagents. However, its low solubility in water can pose a challenge for some experiments. Its toxicity and potential side effects are also not well studied, which may limit its use in certain applications.
Direcciones Futuras
There are several future directions for the study of 2-(1,3-benzoxazol-2-yl)-3-(4-ethoxyphenyl)-1-(4-nitrophenyl)-2-propen-1-one. One direction is the development of more efficient synthesis methods that can improve the yield and purity of the compound. Another direction is the study of its toxicity and potential side effects in vivo. Further studies are also needed to elucidate its mechanism of action and to explore its potential applications in medicine, materials science, and analytical chemistry.
Métodos De Síntesis
The synthesis of 2-(1,3-benzoxazol-2-yl)-3-(4-ethoxyphenyl)-1-(4-nitrophenyl)-2-propen-1-one involves the reaction of 2-amino-phenol, 4-ethoxy-benzaldehyde, 4-nitro-benzaldehyde, and acetylacetone in the presence of a base catalyst. The reaction proceeds through a condensation reaction to form the final product. The purity of the compound can be improved through various purification techniques such as recrystallization and column chromatography.
Aplicaciones Científicas De Investigación
2-(1,3-benzoxazol-2-yl)-3-(4-ethoxyphenyl)-1-(4-nitrophenyl)-2-propen-1-one has been studied for its potential applications in various fields such as medicine, materials science, and analytical chemistry. In medicine, this compound has been shown to exhibit anti-cancer properties by inducing apoptosis in cancer cells. It has also been studied as a potential anti-inflammatory agent. In materials science, this compound has been used as a building block for the synthesis of various organic materials such as dendrimers and polymers. In analytical chemistry, this compound has been used as a fluorescent probe for the detection of metal ions.
Propiedades
IUPAC Name |
(Z)-2-(1,3-benzoxazol-2-yl)-3-(4-ethoxyphenyl)-1-(4-nitrophenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N2O5/c1-2-30-19-13-7-16(8-14-19)15-20(24-25-21-5-3-4-6-22(21)31-24)23(27)17-9-11-18(12-10-17)26(28)29/h3-15H,2H2,1H3/b20-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHADSPINOLMBKD-HMMYKYKNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=C(C2=NC3=CC=CC=C3O2)C(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=C(/C2=NC3=CC=CC=C3O2)\C(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

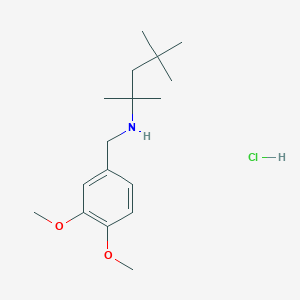
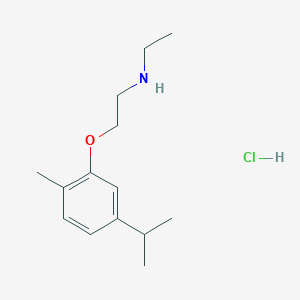
![7-(3,4-difluorobenzyl)-2,7-diazaspiro[4.5]decane](/img/structure/B5467750.png)
![N,N,4-trimethyl-2-({[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]acetyl}amino)-1,3-thiazole-5-carboxamide](/img/structure/B5467754.png)
![2-[2-(5-iodo-2-methoxyphenyl)vinyl]-8-quinolinol](/img/structure/B5467763.png)
![N-ethyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-furamide](/img/structure/B5467766.png)
![4-({[(5-chloro-2-thienyl)sulfonyl]amino}methyl)-5,5,5-trifluoropentanoic acid](/img/structure/B5467772.png)
![rel-(4aS,8aR)-1-(2-aminoethyl)-6-[(3-cyclohexyl-1H-pyrazol-4-yl)methyl]octahydro-1,6-naphthyridin-2(1H)-one dihydrochloride](/img/structure/B5467780.png)
![rel-(4aS,8aR)-1-[2-(methylamino)ethyl]-6-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)octahydro-1,6-naphthyridin-2(1H)-one dihydrochloride](/img/structure/B5467782.png)
![3-[2-(3,4-dichlorophenyl)morpholin-4-yl]propan-1-ol](/img/structure/B5467796.png)
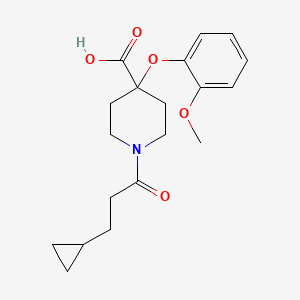

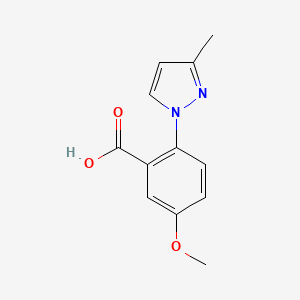
![N'-(4-fluorophenyl)-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea](/img/structure/B5467818.png)